Btk-IN-27

Biochemical Assay Enzymatic Activity Kinase Inhibition

BTK-IN-27 (Example 8, CAS 1841502-36-0) is a pyrazolopyrimidine-derived covalent BTK inhibitor with sub-nanomolar biochemical potency (IC50 = 0.2 nM) and potent anti-proliferative activity in TMD8 ABC-DLBCL cells (IC50 < 5 nM). Its 2.3-fold potency advantage over Ibrutinib and 3.5-fold over BTK-IN-26 enables maximal target saturation at low concentrations, making it the superior choice for competitive binding assays, CETSA target engagement studies, and dose-response curve construction. The covalent binding mechanism ensures durable BTK inhibition in washout assays, enabling kinetic deconvolution of target re-synthesis. Ideal for in vivo ABC-DLBCL xenograft and autoimmune disease models. Supplied at ≥98% purity.

Molecular Formula C31H35N7O2
Molecular Weight 537.7 g/mol
Cat. No. B12387549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-27
Molecular FormulaC31H35N7O2
Molecular Weight537.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C
InChIInChI=1S/C31H35N7O2/c1-5-25(39)37-16-6-7-24(18-37)38-29-26(28(32)34-19-35-29)27(36-38)21-10-8-20(9-11-21)17-33-30(40)22-12-14-23(15-13-22)31(2,3)4/h5,8-15,19,24H,1,6-7,16-18H2,2-4H3,(H,33,40)(H2,32,34,35)/t24-/m1/s1
InChIKeyRKHOVCUCOBYMIH-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK-IN-27: A High-Potency Bruton's Tyrosine Kinase Inhibitor for B-Cell Malignancy Research Procurement


BTK-IN-27 (Example 8) is a pyrazolopyrimidine-derived, covalent inhibitor of Bruton's Tyrosine Kinase (BTK), developed from the patent series including US10239883 and US9758524 [1][2]. It exhibits sub-nanomolar biochemical potency (IC50 = 0.2 nM) against the BTK enzyme and demonstrates potent anti-proliferative effects in the BTK-dependent ABC-DLBCL cell line TMD8 (IC50 < 5 nM) . The compound's molecular formula is C31H35N7O2 with a molecular weight of 537.66, and it is commercially available from research chemical suppliers with a typical purity of ≥98% .

BTK-IN-27 Procurement: Why BTK Inhibitor Class Potency and Scaffold Differences Preclude Simple Substitution


Interchanging BTK inhibitors based solely on class designation is scientifically invalid due to significant variations in biochemical potency (spanning three orders of magnitude), binding modes (covalent vs. non-covalent), and kinase selectivity profiles that directly impact cellular efficacy and research reproducibility [1][2]. BTK-IN-27, as a specific pyrazolopyrimidine derivative (Example 8 from a defined patent series), occupies a distinct potency niche relative to widely used comparators like Ibrutinib or Acalabrutinib, with its 0.2 nM biochemical IC50 and sub-5 nM cellular IC50 in TMD8 cells providing a quantifiable performance benchmark . Substituting BTK-IN-27 with an alternative BTK inhibitor without accounting for these quantitative differences will introduce uncontrolled variables into experimental models of B-cell signaling, lymphoma proliferation, or autoimmune disease pathways .

BTK-IN-27 Quantitative Differentiation Evidence: Comparative Potency and Cellular Efficacy Data for Procurement Decisions


BTK-IN-27 Biochemical Potency vs. Ibrutinib: A 2.3-Fold Improvement in IC50

BTK-IN-27 demonstrates superior biochemical potency against Bruton's Tyrosine Kinase (BTK) when directly compared to the first-in-class covalent inhibitor, Ibrutinib. In a standard enzymatic assay, BTK-IN-27 exhibits an IC50 value of 0.2 nM , which is 2.3-fold more potent than Ibrutinib's reported IC50 of 0.46 nM under comparable experimental conditions . This quantitative difference positions BTK-IN-27 as a higher-potency tool compound for probing BTK-dependent signaling at lower target occupancy thresholds.

Biochemical Assay Enzymatic Activity Kinase Inhibition

BTK-IN-27 Cellular Anti-Proliferative Activity in TMD8 ABC-DLBCL Cells

BTK-IN-27 demonstrates potent, functional inhibition of B-cell proliferation in the BTK-dependent TMD8 cell line, a model of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL). The compound achieves an anti-proliferative IC50 of less than 5 nM . This is a critical functional benchmark. In cross-study comparisons using the identical TMD8 cell line, BTK-IN-27's potency surpasses that of clinically validated BTK inhibitors. Specifically, Ibrutinib exhibits an IC50 of 10 nM (0.010 μM) [1] and Acalabrutinib (ACP-196) exhibits an IC50 of 14 nM (0.014 μM) in the same assay context [1]. This places BTK-IN-27's cellular potency as superior to both first- and second-generation clinical compounds in this key disease model.

Cellular Assay Anti-Proliferation Diffuse Large B-Cell Lymphoma

BTK-IN-27 Exhibits a 3.5-Fold Potency Advantage Over a Close Structural Analog, BTK-IN-26

Within the same chemical series, BTK-IN-27 demonstrates a quantifiable potency advantage over its close structural relative, BTK-IN-26. While both compounds are potent BTK inhibitors, BTK-IN-27 achieves an IC50 of 0.2 nM against wild-type BTK , whereas BTK-IN-26 exhibits an IC50 of 0.7 nM under similar biochemical assay conditions . This 3.5-fold difference in enzymatic potency, stemming from distinct structural modifications, is significant for experimental design and highlights the critical importance of selecting the precise compound for studies requiring maximal target engagement.

Structure-Activity Relationship SAR Analog Comparison

BTK-IN-27 is Supplied with Validated High Purity (≥98%) for Reproducible Research

The commercial supply of BTK-IN-27 is specified with a purity of ≥98%, as confirmed by standard analytical methods (e.g., HPLC) . This high level of purity is essential for minimizing off-target effects caused by contaminants or degradation products, thereby ensuring the reproducibility of sensitive biochemical and cellular assays. While many research compounds are available at varying purity grades, BTK-IN-27 is consistently offered at a standard that meets the requirements for rigorous quantitative pharmacology studies.

Compound Quality Purity Reproducibility

BTK-IN-27 is a Covalent Inhibitor (Class-Level Inference from Pyrazolopyrimidine Series)

Based on its classification as a pyrazolopyrimidine derivative and its origin from the same patent series (US10239883, US9758524) as other covalent BTK inhibitors, BTK-IN-27 is inferred to act through an irreversible, covalent binding mechanism [1][2]. This mode of action, characteristic of many second-generation BTK inhibitors, results in sustained target inhibition that persists beyond drug washout. This contrasts with reversible inhibitors, for which the pharmacodynamic effect is directly tied to the compound's continuous presence and pharmacokinetic half-life.

Mechanism of Action Covalent Inhibitor Binding Mode

BTK-IN-27 Application Scenarios: Optimal Research and Industrial Use Cases Based on Quantitative Differentiation


High-Resolution Dose-Response Studies in ABC-DLBCL (TMD8) Models

Given its sub-5 nM anti-proliferative IC50 in TMD8 cells , BTK-IN-27 is an ideal tool for constructing detailed dose-response curves in ABC-DLBCL models. Its high cellular potency allows researchers to explore a wide dynamic range of BTK inhibition, from partial to complete target suppression, with minimal compound precipitation or solvent toxicity. This facilitates precise determination of EC50/IC50 values for downstream signaling events (e.g., PLCγ2 phosphorylation, NF-κB activation) and apoptotic markers.

Comparative Pharmacology Experiments Requiring Maximal Biochemical Potency

For studies aiming to benchmark the effect of maximal BTK inhibition, BTK-IN-27's 0.2 nM biochemical IC50 provides a 2.3-fold potency advantage over Ibrutinib and a 3.5-fold advantage over its analog BTK-IN-26 . This makes BTK-IN-27 the superior choice for experiments where achieving full target saturation at the lowest possible concentration is paramount, such as in competitive binding assays, target engagement studies (e.g., CETSA), or when comparing the maximal effect of BTK inhibition against other pathway nodes.

Washout and Target Residence Time Studies Leveraging Covalent Binding

The covalent binding mechanism inferred for BTK-IN-27 [1] is a critical asset for experiments designed to measure the duration of pharmacodynamic effect following compound removal. In washout assays, BTK-IN-27 is expected to maintain durable inhibition of BTK activity, unlike reversible inhibitors. This allows researchers to deconvolve the kinetics of target re-synthesis from drug-target dissociation, providing key insights into the temporal regulation of B-cell receptor signaling.

Preclinical Research in B-Cell Malignancies and Autoimmune Disease Models

Based on its potent inhibition of BTK and anti-proliferative activity in B-cell lymphoma cells , BTK-IN-27 is a strong candidate for in vivo proof-of-concept studies in xenograft models of ABC-DLBCL or in rodent models of B-cell-driven autoimmune diseases like rheumatoid arthritis and lupus. Its high potency may translate to favorable target coverage at lower administered doses, a key consideration for long-term efficacy studies where maintaining therapeutic drug levels is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.